molecular formula C22H23N3O2 B11064262 3-acetyl-1-(4-methylphenyl)-4-(prop-2-en-1-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one

3-acetyl-1-(4-methylphenyl)-4-(prop-2-en-1-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one

Cat. No.: B11064262
M. Wt: 361.4 g/mol
InChI Key: VWGVBEZKZHABEQ-UHFFFAOYSA-N
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Description

3-ACETYL-4-ALLYL-1-(4-METHYLPHENYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds known as quinoxalines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The specific structure of this compound includes an acetyl group, an allyl group, and a methylphenyl group, making it a unique and potentially valuable compound in various fields of scientific research.

Preparation Methods

The synthesis of 3-ACETYL-4-ALLYL-1-(4-METHYLPHENYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with malonic acid equivalents . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified quinoxaline derivatives with different functional groups.

Scientific Research Applications

3-ACETYL-4-ALLYL-1-(4-METHYLPHENYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, it could be explored for its potential therapeutic effects. Additionally, in the industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action.

Comparison with Similar Compounds

When compared to other similar compounds, 3-ACETYL-4-ALLYL-1-(4-METHYLPHENYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include other quinoxaline derivatives, such as 4-hydroxyquinoline and indole derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities, making each compound unique in its own right.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-acetyl-1-(4-methylphenyl)-4-prop-2-enyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxalin-2-one

InChI

InChI=1S/C22H23N3O2/c1-4-13-24-18-8-6-5-7-17(18)23-21-20(24)19(15(3)26)22(27)25(21)16-11-9-14(2)10-12-16/h4-12,19-21,23H,1,13H2,2-3H3

InChI Key

VWGVBEZKZHABEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3C(C(C2=O)C(=O)C)N(C4=CC=CC=C4N3)CC=C

Origin of Product

United States

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